(3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution with a halide could produce a halogenated compound.
Scientific Research Applications
(3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including as a sensor for detecting sugars and other biomolecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the cyclopropyl and piperidinyl groups.
4,4’-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY): A boronic acid derivative used in fluorescent probes.
Uniqueness
(3-Cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and binding properties
Properties
Molecular Formula |
C15H22BNO2 |
---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
[3-cyclopropyl-5-(2-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO2/c1-11-4-2-3-7-17(11)15-9-13(12-5-6-12)8-14(10-15)16(18)19/h8-12,18-19H,2-7H2,1H3 |
InChI Key |
UUFWJGPEDFVQQI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCCCC2C)C3CC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.